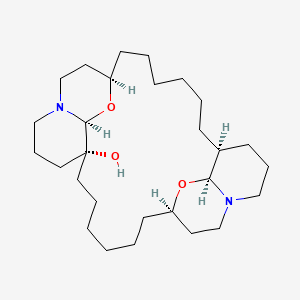

(+)-Demethylxestospongin B

Cat. No.:

B12364876

M. Wt:

462.7 g/mol

InChI Key:

DAHFKODECRYGAQ-WRRPKXNSSA-N

Attention:

For research use only. Not for human or veterinary use.

Description

(+)-Demethylxestospongin B is a natural product found in Xestospongia with data available.

Structure

3D Structure

Interactive Chemical Structure Model

Properties

Molecular Formula |

C28H50N2O3 |

|---|---|

Molecular Weight |

462.7 g/mol |

IUPAC Name |

(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |

InChI |

InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2/t23-,24+,25+,26-,27-,28+/m0/s1 |

InChI Key |

DAHFKODECRYGAQ-WRRPKXNSSA-N |

Isomeric SMILES |

C1CCC[C@@H]2CCN3CCC[C@@]([C@@H]3O2)(CCCCCC[C@@H]4CCN5CCC[C@@H]([C@@H]5O4)CC1)O |

Canonical SMILES |

C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Demethylxestospongin B natural product isolation and characterization

An In-Depth Technical Guide to the Isolation and Characterization of (+)-Demethylxestospongin B

Introduction: Unveiling a Complex Marine Alkaloid

Marine sponges of the genus Xestospongia are prolific sources of structurally diverse and biologically active secondary metabolites.[1][2] Among these are the xestospongins, a family of potent macrocyclic alkaloids characterized by a unique architecture: two bis-1-oxaquinolizidine heterocyclic units linked by two alkyl chains.[3][4] (+)-Demethylxestospongin B (dmXe B) is a prominent member of this class, distinguished by its intricate stereochemistry and significant biological profile.[3]

This natural product has garnered considerable attention from the scientific community for its role as a powerful and specific inhibitor of inositol-1,4,5-triphosphate receptors (IP3Rs).[3][5] By modulating these crucial intracellular calcium channels, dmXe B provides a valuable chemical tool for investigating calcium signaling pathways, mitochondrial metabolism, and their implications in various disease states, including cancer.[3][5] However, the low natural abundance of dmXe B makes its isolation challenging and underscores the importance of efficient and well-documented methodologies.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed walkthrough of the established workflows for the isolation of (+)-Demethylxestospongin B from its natural source and the rigorous spectroscopic techniques required for its complete structural elucidation and characterization.

Part 1: The Isolation of (+)-Demethylxestospongin B

The journey from a marine sponge to a pure, characterized natural product is a multi-stage process that demands a systematic combination of extraction and chromatographic techniques. The core principle is to progressively fractionate a complex biological matrix into simpler mixtures until the target compound is isolated with high purity.

Source Organism and Collection

(+)-Demethylxestospongin B and its congeners are primarily isolated from marine sponges of the genus Xestospongia, such as Xestospongia exigua.[4] These "barrel sponges" are common inhabitants of coral reef ecosystems in the Indo-Pacific Ocean and the Caribbean Sea.[1] Collection is typically performed by SCUBA diving, with care taken to preserve the specimen by freezing it immediately to halt enzymatic degradation of its chemical constituents.

Extraction and Solvent Partitioning Protocol

The initial step is to liberate the small-molecule secondary metabolites from the bulk biomass of the sponge tissue. This is a critical phase where the choice of solvents dictates the efficiency of the extraction.

Step-by-Step Extraction Protocol:

-

Homogenization: The frozen sponge tissue is thawed, diced, and homogenized in a blender with a suitable organic solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH (1:1). This mechanical breakdown increases the surface area, allowing for exhaustive extraction.

-

Maceration & Filtration: The resulting slurry is allowed to macerate for 24-48 hours at room temperature to ensure complete extraction. The process is often repeated 2-3 times with fresh solvent. The combined extracts are then filtered to remove solid biomass.

-

Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator, yielding a crude extract. This extract is a complex mixture of all solvent-accessible metabolites, including lipids, sterols, pigments, and the target alkaloids.

-

Solvent-Solvent Partitioning: To simplify the mixture, the crude extract is subjected to liquid-liquid partitioning. A common scheme involves dissolving the extract in aqueous methanol and partitioning it against a non-polar solvent like n-hexane.

-

Rationale: This step effectively separates non-polar compounds (e.g., fats, sterols) into the hexane layer, while the more polar alkaloids, including dmXe B, remain in the aqueous methanol layer. This significantly reduces the complexity of the mixture for the subsequent chromatographic steps.

-

Chromatographic Purification Workflow

With a simplified, de-fatted extract in hand, the next phase employs a series of chromatographic techniques to isolate dmXe B from other closely related compounds. This is a sequential process, moving from low-resolution, high-capacity methods to high-resolution, low-capacity methods.

Caption: Workflow for the isolation of (+)-Demethylxestospongin B.

Purification Protocol:

-

Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC): The polar extract is first adsorbed onto silica gel or C18-functionalized silica and subjected to VLC or MPLC. Elution is performed with a stepwise gradient of solvents, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity (e.g., with ethyl acetate, then methanol).

-

Causality: This initial step serves to rapidly separate the extract into 5-10 major fractions based on polarity, isolating the alkaloid-rich fractions from pigments and other classes of compounds.

-

-

Bioassay-Guided Fractionation: To streamline the purification process, the resulting fractions are screened for their ability to inhibit IP3Rs. Only the fractions demonstrating significant activity are carried forward. This bioassay-guided approach ensures that effort is not wasted on purifying inactive constituents.

-

High-Performance Liquid Chromatography (HPLC): The active fractions are subjected to preparative or semi-preparative HPLC, which offers much higher resolution.

-

Reversed-Phase HPLC: A C18 column is typically used first, with a mobile phase gradient of water and acetonitrile (ACN) or methanol, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. This separates compounds based on hydrophobicity.

-

Normal-Phase or Chiral HPLC: Further purification of fractions containing dmXe B may require an orthogonal separation technique, such as normal-phase HPLC (e.g., using a silica or cyano-propyl column) or chiral chromatography to separate stereoisomers. This final step is crucial for obtaining the enantiomerically pure natural product.

-

Part 2: Structural Characterization

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished through a combination of spectroscopic techniques that, together, provide a complete picture of the molecule's atomic composition, connectivity, and stereochemistry.

>]; }Caption: Spectroscopic tools for structural elucidation.

Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), typically using an electrospray ionization (ESI) source, is the first and most critical step.[4]

-

Principle: HRMS measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to four or five decimal places.

-

Insight: This high precision allows for the unambiguous determination of the molecular formula by distinguishing between elemental compositions that have the same nominal mass. For (+)-Demethylxestospongin B, this would confirm the molecular formula C₂₈H₄₆N₂O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A suite of 1D and 2D NMR experiments is required to piece together the full connectivity of the carbon skeleton.[4][6]

-

¹H NMR (Proton NMR): Provides information on the chemical environment and number of different types of protons in the molecule. The integration of signals reveals the relative number of protons, while the splitting patterns (multiplicity), governed by J-coupling, indicate the number of adjacent protons.

-

¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms and provides information about their electronic environment (e.g., distinguishing between sp³ and sp² carbons, or carbons adjacent to heteroatoms).

-

2D NMR Experiments: These experiments are essential for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Maps correlations between protons that are coupled to each other, typically through 2 or 3 bonds. This is used to trace out proton spin systems within molecular fragments.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This definitively assigns protons to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is the key experiment for connecting the molecular fragments identified by COSY into the final macrocyclic structure.

-

Table 1: Representative NMR Data for the Oxaquinolizidine Core of (+)-Demethylxestospongin B

| Position | δ¹³C (ppm) | δ¹H (ppm), Multiplicity (J in Hz) |

| C-1 | 68.5 | 3.15, m |

| C-3 | 30.2 | 1.80, m; 1.65, m |

| C-4 | 25.8 | 1.55, m |

| C-6 | 55.4 | 2.80, dd; 2.20, dt |

| C-7 | 22.1 | 1.75, m |

| C-8 | 32.5 | 1.90, m; 1.40, m |

| C-9 | 75.1 | 3.95, br s |

| C-10a | 60.3 | - |

| C-1' | 68.5 | 3.15, m |

Note: Data are representative and synthesized from literature values for similar structures. Actual shifts may vary based on solvent and instrument.

Determination of Absolute Stereochemistry

While the above techniques define the molecule's constitution, they do not determine its absolute three-dimensional arrangement. Confirming the "(+)" designation of demethylxestospongin B requires stereochemical analysis.

-

Optical Rotation: The specific rotation, [α]D, is measured using a polarimeter. A positive value confirms that the compound is dextrorotatory, but it does not define the configuration of each chiral center.

-

Total Synthesis: The definitive method for assigning absolute stereochemistry is through asymmetric total synthesis.[4][7] A specific enantiomer of the molecule is synthesized through a route where the stereochemistry of each chiral center is controlled. If the spectroscopic data (NMR) and the specific rotation of the synthetic molecule perfectly match those of the isolated natural product, the absolute configuration is unequivocally confirmed.

Biological Significance and Outlook

The rigorous process of isolating and characterizing (+)-Demethylxestospongin B is justified by its significant biological activity. As a potent and selective inhibitor of IP3Rs, it serves as an invaluable pharmacological tool for dissecting calcium signaling pathways.[3][5] Its ability to modulate mitochondrial metabolism has also positioned it as a lead compound for developing novel anticancer therapeutics.[5]

Due to the challenges of obtaining substantial quantities from natural sources, scalable total synthesis has become the primary route to access this molecule for in-depth biological investigation.[3][4][7] The foundational knowledge gained from the isolation and characterization of natural (+)-Demethylxestospongin B remains the critical benchmark against which all synthetic versions are measured, guiding the quest to harness its therapeutic potential.

References

-

Borum, A. K., et al. (2024). Scalable Total Synthesis of (+)-Desmethylxestospongin B. ACS Publications. Available from: [Link]

-

Podunavac, M., et al. (2021). Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. PMC. Available from: [Link]

-

Gao, H., et al. (2010). Chemical and Biological Aspects of Marine Sponges of the Genus Xestospongia. ResearchGate. Available from: [Link]

-

Endo, M., et al. (1984). Structures of Xestospongin A, B, C, and D, Novel Vasodilative Compounds from Marine Sponge, Xestospongia exigua. As referenced in Borum, A. K., et al. (2024), Scalable Total Synthesis of (+)-Desmethylxestospongin B. ACS Publications. Available from: [Link]

-

Podunavac, M., et al. (2021). Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. ResearchGate. Available from: [Link]

-

Al-Lihaibi, S. S., et al. (2023). Extract of Red Sea marine sponge Xestospongia testudinaria. Dove Medical Press. Available from: [Link]

-

Hasan, P., et al. (2023). Metabolites and Bioactivity of the Marine Xestospongia Sponges (Porifera, Demospongiae, Haplosclerida) of Southeast Asian Waters. PMC. Available from: [Link]

-

Liu, Y., et al. (2020). Marine alkaloids as the chemical marker for the prey–predator relationship of the sponge Xestospongia sp. and the nudibranch J. Springer Link. Available from: [Link]

-

El-Sayed, M., et al. (2016). Cytotoxic Compounds from the Saudi Red Sea Sponge Xestospongia testudinaria. Semantic Scholar. Available from: [Link]

-

Edrada, R. A. (2004). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Marine Sponges. Semantic Scholar. Available from: [Link]

-

Borum, A. K. (2024). Application of Asymmetric Transformations in the Total Synthesis of Xestospongin Natural Products. eScholarship.org. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Available from: [Link]

-

El-Gendy, M. M. A. A., & Rateb, M. E. (2021). Isolation and characterization of marine sponge–associated Streptomyces sp. NMF6 strain producing secondary metabolite(s). Springer. Available from: [Link]

-

South China Sea Institute of Oceanology. (2021). Novel Sulfur-containing Alkaloids Discovered from Marine Sponge-derived Microbe. Chinese Academy of Sciences. Available from: [Link]

-

Shaala, L. A., & Youssef, D. T. A. (2021). Cytotoxic Alkaloids from Marine Sponges. MDPI. Available from: [Link]

-

Fusetani, N., & Matsunaga, S. (2007). Polycyclic Diamine Alkaloids from Marine Sponges. R Discovery. Available from: [Link]

-

Berrué, F., & Kerr, R. G. (2016). Polycyclic Guanidine Alkaloids from Poecilosclerida Marine Sponges. PMC. Available from: [Link]

-

Rennella, E., & Kay, L. E. (2016). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC. Available from: [Link]

-

Shaala, L. A., & Youssef, D. T. A. (2021). Cytotoxic Alkaloids from Marine Sponges. Encyclopedia MDPI. Available from: [Link]

-

Hasan, P., et al. (2023). Metabolites and Bioactivity of the Marine Xestospongia Sponges (Porifera, Demospongiae, Haplosclerida) of Southeast Asian Waters. MDPI. Available from: [Link]

-

Schüffler, A., et al. (2021). Chemo-enzymatic total synthesis of the spirosorbicillinols. Qucosa. Available from: [Link]

-

Weber, J., et al. (2021). Total synthesis of decarboxyaltenusin. PMC. Available from: [Link]

-

Longdom Publishing. (2018). Isolation of Bioactive Compounds from Indonesian Marine Sponge Cl. Available from: [Link]

-

Moore, B. S., et al. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. PMC. Available from: [Link]

-

de Souza, M. V. N., et al. (2023). Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis. PMC. Available from: [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Available from: [Link]

-

de Serrano, V. S., et al. (2015). Spectroscopic and Mechanistic Investigations of Dehaloperoxidase B from Amphitrite ornata. PMC. Available from: [Link]

-

Fan, Y., et al. (2024). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Semantic Scholar. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolites and Bioactivity of the Marine Xestospongia Sponges (Porifera, Demospongiae, Haplosclerida) of Southeast Asian Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scribd.com [scribd.com]

Spectroscopic Characterization and Validation of (+)-Demethylxestospongin B: A Technical Guide

Executive Summary

(+)-Demethylxestospongin B (also referred to as (+)-desmethylxestospongin B or (+)-dmXeB) is a complex macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia sp.[1][2]. As a potent and selective antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R), it has garnered significant attention in oncology and cellular biology for its ability to induce autophagy and drive selective tumor cell apoptosis[3].

This whitepaper provides an in-depth technical framework for the spectroscopic characterization (NMR and MS) of (+)-dmXeB. Designed for synthetic chemists and drug development professionals, this guide emphasizes the causality behind analytical choices, ensuring that experimental protocols are robust, reproducible, and self-validating.

Biological Relevance and Mechanism of Action

The therapeutic potential of (+)-dmXeB lies in its unique interaction with the endoplasmic reticulum (ER). Unlike broad-spectrum calcium channel blockers, (+)-dmXeB selectively antagonizes IP3R without interacting directly with the IP3-binding site[4]. This blockade halts the transfer of Ca²⁺ from the ER to the mitochondria. The resulting mitochondrial energy crisis disrupts cellular homeostasis, triggering autophagy and ultimately leading to apoptosis in metabolically demanding tumor cells[3].

Fig 1. (+)-dmXeB mediated IP3R antagonism and apoptotic signaling cascade.

Physicochemical and Structural Architecture

(+)-dmXeB features a highly symmetric 20-membered macrocyclic ring linking two 1-oxaquinolizidine moieties[2]. The structural complexity, characterized by multiple stereocenters and basic tertiary amines, dictates the analytical approach required for its validation.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Analytical Significance |

| Molecular Formula | C₂₈H₅₀N₂O₃ | Dictates isotopic distribution in HRMS[3][5]. |

| Molecular Weight | 462.71 g/mol | Nominal mass target for low-res screening[3]. |

| Exact Mass | 462.3821 Da | Target for High-Resolution Mass Spectrometry (HRMS)[5]. |

| LogP (Predicted) | ~6.1 | Highly lipophilic; requires non-polar solvents (e.g., CDCl₃) for NMR[5]. |

| Core Structure | Bis-1-oxaquinolizidine | Basic tertiary nitrogens require pH-controlled or neutralized solvents to prevent NMR signal broadening[2][6]. |

Spectroscopic Characterization Strategies

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary challenge in the NMR characterization of macrocyclic alkaloids like (+)-dmXeB is the severe signal overlap in the aliphatic region (δ 1.2–2.0 ppm) due to the extensive methylene envelope of the macrocycle[6].

-

Solvent Selection (Causality): Deuterated chloroform (CDCl₃) is the standard solvent. However, because (+)-dmXeB contains basic tertiary amines, trace DCl in standard CDCl₃ can protonate the nitrogens. This leads to severe peak broadening and shifting of the adjacent α-protons. Crucial Step: CDCl₃ must be filtered through basic alumina immediately prior to sample preparation[6][7].

-

1D vs. 2D NMR: While 1H NMR easily identifies the diagnostic oxymethine protons (δ 3.80–4.00 ppm), assigning the carbon skeleton requires Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to map the connectivity of the oxaquinolizidine rings[4].

Table 2: Representative NMR Spectral Features (CDCl₃, 500/125 MHz)

| Structural Feature | ¹H NMR Shift (δ, ppm) | ¹³C NMR Shift (δ, ppm) | Diagnostic Value |

| Oxymethine (C-O-C) | 3.85 – 3.95 (m) | 68.0 – 72.0 | Confirms the integrity of the oxaquinolizidine ether linkages[6]. |

| N-CH₂ (α-to Nitrogen) | 2.40 – 2.95 (m) | 46.0 – 52.0 | Validates the tertiary amine core; highly sensitive to solvent pH[6]. |

| Macrocyclic Envelope | 1.38 – 1.95 (m) | 18.0 – 36.0 | Represents the long alkyl chains; requires HSQC for exact carbon assignment[6]. |

High-Resolution Mass Spectrometry (HRMS)

Given the nitrogenous nature of (+)-dmXeB, Electrospray Ionization (ESI) in positive mode is the most effective ionization technique[8]. The addition of 0.1% formic acid to the mobile phase ensures complete protonation of the tertiary amines, yielding a robust [M+H]⁺ ion.

Table 3: HRMS Data Summary

| Ion Species | Theoretical m/z | Observed m/z (Typical) | Mass Error Tolerance |

| [M+H]⁺ | 463.3894 | 463.3890 - 463.3898 | < 5 ppm |

| [M+Na]⁺ | 485.3714 | 485.3710 - 485.3718 | < 5 ppm |

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure data integrity during the isolation, synthesis validation, and spectroscopic analysis of (+)-dmXeB[6][7].

Fig 2. Spectroscopic validation workflow for (+)-dmXeB characterization.

Protocol A: NMR Sample Preparation and Acquisition

Objective: Obtain high-resolution, artifact-free spectra of the basic macrocycle.

-

Solvent Neutralization: Pass 1.0 mL of CDCl₃ (containing 0.03% v/v TMS) through a short plug of basic aluminum oxide (Brockmann I) packed in a glass Pasteur pipette. Causality: Removes trace DCl that causes amine protonation and peak broadening.

-

Dissolution: Dissolve 3–5 mg of highly purified (+)-dmXeB in 0.6 mL of the neutralized CDCl₃. Transfer to a 5 mm precision NMR tube[6].

-

1D Acquisition: Acquire the ¹H NMR spectrum at ≥500 MHz. Set the relaxation delay ( D1 ) to 2.0 seconds to ensure accurate integration of the slowly relaxing aliphatic protons.

-

2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC. Causality: The HMBC is critical for proving the connectivity between the macrocyclic alkyl chains and the oxaquinolizidine bridgeheads, ruling out structural isomers[4].

Protocol B: ESI-HRMS Acquisition

Objective: Confirm the exact molecular formula via high mass accuracy.

-

Sample Dilution: Prepare a 1 mg/mL stock solution of (+)-dmXeB in HPLC-grade methanol. Dilute to a final concentration of 1 µg/mL using a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Instrument Tuning: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix to ensure a mass accuracy of < 5 ppm.

-

Ionization: Inject the sample directly via syringe pump (flow rate: 5–10 µL/min) into the ESI source operating in positive ion mode. Causality: Formic acid acts as a proton source, ensuring the basic tertiary amines are ionized to [M+H]⁺, drastically increasing signal-to-noise ratio.

-

Data Processing: Extract the exact mass for the [M+H]⁺ peak (Theoretical: 463.3894) and verify the isotopic distribution matches the C₂₈H₅₀N₂O₃ formula[5].

Conclusion

The rigorous characterization of (+)-Demethylxestospongin B relies heavily on understanding the physicochemical nuances of its bis-1-oxaquinolizidine core. By neutralizing NMR solvents to accommodate its basicity and utilizing targeted 2D NMR and HRMS techniques, researchers can confidently validate the structural integrity of this potent IP3R antagonist. As scalable synthetic routes continue to optimize the availability of (+)-dmXeB[6][7], adherence to these self-validating spectroscopic protocols will be paramount for downstream in vivo and clinical applications.

References

-

Scalable Total Synthesis of (+)-Desmethylxestospongin B ACS Publications (Journal of Organic Chemistry)[Link]

-

Two New Alkaloids From Xestospongia Sp., a New Caledonian Sponge PubMed (National Institutes of Health)[Link]

-

Demethylxestospongine B | C28H50N2O3 | CID 5702 PubChem (National Institutes of Health)[Link]

-

Marine-Derived Macrocyclic Alkaloids (MDMAs): Chemical and Biological Diversity PMC (National Institutes of Health)[Link]

-

Borum Et Al 2024 Scalable Total Synthesis of Desmethylxestospongin B Scribd[Link]

-

Cellular targets of natural products ResearchGate[Link]

Sources

- 1. Two new alkaloids from Xestospongia sp., a New Caledonian sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marine-Derived Macrocyclic Alkaloids (MDMAs): Chemical and Biological Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+)-Desmethylxestospongin B | Apoptosis | 144789-03-7 | Invivochem [invivochem.com]

- 4. researchgate.net [researchgate.net]

- 5. Demethylxestospongine B | C28H50N2O3 | CID 5702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. epic.awi.de [epic.awi.de]

Whitepaper: Biosynthesis, Chemodiversity, and Chemical Biology of Bis-1-oxaquinolizidine Alkaloids

Executive Summary

Bis-1-oxaquinolizidine alkaloids, prominently represented by the xestospongins and araguspongines, are a rare and structurally complex class of macrocyclic natural products isolated primarily from marine sponges of the genera Xestospongia and Neopetrosia[1]. Characterized by a 20-membered macrocyclic core tethering two 1-oxaquinolizidine heterocycles, these compounds have garnered intense interest in drug development due to their potent biological activities. Most notably, they serve as highly selective, cell-permeable inhibitors of inositol 1,4,5-trisphosphate receptors (IP3Rs), making them indispensable tools for interrogating intracellular calcium signaling and mitochondrial metabolism in cancer cells[2][3]. This technical guide provides an in-depth analysis of their biosynthetic origins, structural chemodiversity, and the state-of-the-art synthetic and analytical methodologies required to harness their pharmacological potential.

Biosynthetic Origins and Pathway Dynamics

Unlike classical terrestrial quinolizidine alkaloids (e.g., lupanine or sparteine) which are synthesized in the chloroplasts of Fabaceae plants, bis-1-oxaquinolizidine alkaloids are marine-derived and are hypothesized to be produced by symbiotic bacteria residing within the sponge host[4][5].

The biosynthetic trajectory begins with the amino acid L-lysine. The foundational step is the oxidative decarboxylation of L-lysine by the pyridoxal phosphate (PLP)-dependent enzyme lysine decarboxylase (LDC), yielding cadaverine[4][6]. Subsequently, copper amine oxidase (CAO) catalyzes the oxidative deamination of cadaverine, triggering a spontaneous cyclization to form the Δ1 -piperideine cation[4].

The divergence into the bis-1-oxaquinolizidine class requires anomalous oxygenation and dimerization. Two oxygenated quinolizidine precursors (likely ω -amino aldehyde equivalents) undergo a highly stereocontrolled macrocyclization. The formation of the ether linkages in the 1-oxaquinolizidine rings is a thermodynamic sink, often resulting in C2-symmetric (e.g., Xestospongin A) or asymmetric (e.g., Desmethylxestospongin B) macrocycles[3][7].

Fig 1: Proposed L-lysine derived biosynthetic pathway of bis-1-oxaquinolizidine alkaloids.

Chemodiversity and Structural Biology

The chemodiversity of bis-1-oxaquinolizidine alkaloids is dictated by the relative stereochemistry at the C-2 and C-9 positions of the oxaquinolizidine rings, which forces the rings into either cis- or trans-decalin-like conformations[8].

-

Trans-decalin-like conformations: Typically exhibit a large NMR coupling constant for the axial H-10 proton ( J≈8−10 Hz) and lack Bohlmann bands in IR spectroscopy[8][9].

-

Cis-decalin-like conformations: Exhibit a smaller coupling constant for H-10 ( J≈3 Hz) and resonate further downfield ( δ 3.8–4.2)[10].

This conformational rigidity is the primary driver of their biological efficacy. Compounds with trans-decalin-like rings generally exhibit potent IP3R inhibition and cytotoxicity, whereas cis-fused variants or N-oxides often show attenuated activity[1][10].

Table 1: Quantitative Chemodiversity and Bioactivity Profile

| Alkaloid | Source Organism | Structural Features | Key Bioactivity / IC50 |

| Xestospongin A (Araguspongine D) | Xestospongia exigua | C2-symmetric, trans-decalin | IP3R blocker, Vasodilative[7][11] |

| Xestospongin C | Xestospongia sp. | C9 epimer of Xe A | Potent IP3R inhibitor (Unstable)[12][13] |

| Araguspongine C | Xestospongia muta | C2-symmetric | Antitubercular (MIC 3.94 μM)[14] |

| Desmethylxestospongin B | Xestospongia sp. | Asymmetric, 9-OH | Anticancer, MiU-IP3RCa inhibitor[3][15] |

| Araguspongine K & L | Xestospongia exigua | Bis-1-oxaquinolizidine N-oxide | Antimalarial, Antitubercular[8][10] |

Total Synthesis and Biomimetic Assembly

Because natural sources of these alkaloids (particularly Xestospongin B and C) are severely depleted, scalable total synthesis is a critical requirement for ongoing pharmacological studies[3][16].

The most robust synthetic strategies abandon linear approaches in favor of convergent macrolactamization followed by late-stage heterocycle formation. The causality behind this design is to establish the acyclic stereocenters early using highly predictable reactions (like the Ireland-Claisen rearrangement), close the macrocycle via amide bond formation, and finally reduce the lactams to hemiaminals, which spontaneously cyclize to form the 1-oxaquinolizidine rings[2][16].

Fig 2: Convergent synthetic workflow for bis-1-oxaquinolizidine macrocycles.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are engineered as self-validating systems. Each workflow contains internal checkpoints to confirm structural and functional fidelity.

Protocol A: Isolation and Stereochemical Elucidation from Marine Sponges

Purpose: To extract and unambiguously define the stereochemistry of bis-1-oxaquinolizidine rings.

-

Extraction: Lyophilize Xestospongia exigua tissue and exhaustively extract with a 1:1 mixture of MeOH/CH2Cl2.

-

Fractionation: Subject the crude extract to liquid-liquid partitioning (EtOAc/H2O). Isolate the alkaloid-rich EtOAc fraction and purify via Sephadex LH-20 size-exclusion chromatography, followed by reversed-phase HPLC (C18, MeCN/H2O gradient with 0.1% TFA).

-

Self-Validating Elucidation (NMR):

-

Acquire 1 H, 13 C, and 2D NMR (COSY, HSQC, HMBC, ROESY).

-

Validation Checkpoint: Examine the H-10 proton signal. A doublet with J≈8.6 Hz confirms a trans-decalin-like conformation (axial-axial coupling). A broad doublet with J≈3 Hz confirms a cis-decalin-like conformation[8][9][10].

-

N-Oxide Detection: Utilize 1 H- 15 N HMBC. An oxygenated nitrogen (N-oxide) will resonate significantly downfield (e.g., δN 117.1) compared to a standard tertiary amine ( δN 43.1)[10].

-

Protocol B: Scalable Total Synthesis via Macrolactamization

Purpose: To synthesize Desmethylxestospongin B using a scalable, stereocontrolled route[2][16].

-

Kinetic Resolution: Treat racemic 1-chlorobutene oxide with Jacobsen's (S,S)-Co(salen) catalyst and H2O. Validation: Isolate (S)-epoxide and confirm >90% enantiomeric excess (ee) via chiral GC.

-

Ireland-Claisen Rearrangement (ICR): Convert the chiral allylic alcohol to its corresponding ester. Treat with LiHMDS in THF at -78°C, followed by TMSCl to form the silyl ketene acetal. Warm to room temperature to induce the [3,3]-sigmatropic rearrangement. Causality: This step translates the easily accessible allylic stereocenter into the highly challenging contiguous acyclic stereocenters of the alkyl chain.

-

Macrolactamization: Combine the two ω -amino acid precursors. Utilize a coupling reagent (e.g., HATU/DIPEA) under high dilution conditions (0.001 M) to favor the 20-membered intramolecular macrocyclization over intermolecular oligomerization[2].

-

Lactam Semireduction: Treat the macrocyclic bis(lactam) with Li metal in liquid NH3 at -78°C. Causality: Birch reduction conditions are precisely tuned to semireduce the lactam to a hemiaminal while simultaneously cleaving benzyl protecting groups. The hemiaminal spontaneously undergoes intramolecular cyclization to form the bis-1-oxaquinolizidine core without over-reducing to a piperidine[2].

Protocol C: Intracellular Calcium (IP3R) Inhibition Assay

Purpose: To validate the biological efficacy of the synthesized bis-1-oxaquinolizidine as an IP3R blocker.

-

Cell Preparation: Seed MDA-MB-231 breast cancer cells onto Poly-L-Lysine pre-treated glass-bottom plates. Causality: Poly-L-Lysine provides a positively charged matrix that heavily enhances the adhesion of cells during subsequent washing steps[13].

-

Fluorophore Loading: Incubate cells with 10 μM Fluo3-AM (a cell-permeable calcium indicator) for 2 hours at 37°C in the dark. Wash with Ca2+ -free NMDG+/K+ buffer to remove extracellular calcium[13].

-

Inhibition & Acquisition: Pre-treat cells with 5 μM of the synthesized alkaloid (e.g., Xestospongin C or Desmethylxestospongin B) for 30 minutes. Stimulate cells with an IP3-generating agonist (e.g., ATP or Bradykinin).

-

Validation Checkpoint: Monitor fluorescence emission at 520 nm (excitation 488 nm). A functional bis-1-oxaquinolizidine will completely ablate the intracellular calcium spike compared to the vehicle control, confirming IP3R blockade[12][13].

Conclusion

The bis-1-oxaquinolizidine alkaloids represent a masterclass in natural product chemodiversity. The precise spatial arrangement of their 1-oxaquinolizidine rings dictates their ability to interface with critical cellular machinery like the IP3 receptor. As natural reserves of Xestospongia sponges dwindle, the integration of biomimetic total synthesis—leveraging advanced macrolactamization and semireduction techniques—stands as the definitive solution to supply these indispensable molecules for next-generation oncological and anti-tubercular drug development.

References

-

Marine-Derived Macrocyclic Alkaloids (MDMAs): Chemical and Biological Diversity. mdpi.com. URL: 1

-

Araguspongines K and L, New Bioactive Bis-1-oxaquinolizidine N-Oxide Alkaloids from Red Sea Specimens of Xestospongia exigua. acs.org. URL: 8

-

Bis-1-oxaquinolizidine alkaloids from a marine sponge with antitumor activity. google.com/patents. URL: 11

-

Araguspongines K and L, New Bioactive Bis-1-oxaquinolizidine N-Oxide Alkaloids from Red Sea Specimens of Xestospongia exigua - PMC. nih.gov. URL:10

-

Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer. escholarship.org. URL: 2

-

Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC. nih.gov. URL: 4

-

Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival - PMC. nih.gov. URL: 3

-

Isolation of Araguspongine M, a New Stereoisomer of an Araguspongine/Xestospongin alkaloid, and Dopamine from the Marine Sponge Neopetrosia exigua Collected in Palau. mdpi.com. URL: 9

-

Synthesis of the C2-Symmetric, Macrocyclic Alkaloid, (+)-Xestospongin A and Its C(9) Epimer. acs.org. URL: 7

-

Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC - NIH. nih.gov. URL: 6

-

Stereoselective Construction of Carbon-Carbon Bonds and Application to the Scalable Total Synthesis of Xestospongin-Type Natural Products. proquest.com. URL: 15

-

A Straightforward Route to Enantiopure Pyrrolizidines and... semanticscholar.org. URL: 5

-

Progress Towards the Total Synthesis of a Stable (–)-Xestospongin C Derivative. macalester.edu. URL: 12

-

Scalable Total Synthesis of (+)-Desmethylxestospongin B - PMC. nih.gov. URL: 16

-

Chlamydomonas reinhardtii. soken.ac.jp. URL: 13

-

The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. mdpi.com. URL: 14

Sources

- 1. mdpi.com [mdpi.com]

- 2. escholarship.org [escholarship.org]

- 3. Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Araguspongines K and L, New Bioactive Bis-1-oxaquinolizidine N-Oxide Alkaloids from Red Sea Specimens of Xestospongia exigua - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO1997004783A2 - Bis-1-oxaquinolizidine alkaloids from a marine sponge with antitumor activity - Google Patents [patents.google.com]

- 12. "Progress Towards the Total Synthesis of a Stable (–)-Xestospongin C De" by Kacper Skakuj [digitalcommons.macalester.edu]

- 13. ir.soken.ac.jp [ir.soken.ac.jp]

- 14. The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles | MDPI [mdpi.com]

- 15. Stereoselective Construction of Carbon-Carbon Bonds and Application to the Scalable Total Synthesis of Xestospongin-Type Natural Products - ProQuest [proquest.com]

- 16. Scalable Total Synthesis of (+)-Desmethylxestospongin B - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Primary Mechanism of Action of (+)-Demethylxestospongin B

Abstract

(+)-Demethylxestospongin B (dmXeB), a macrocyclic bis-1-oxaquinolizidine alkaloid derived from marine sponges of the Xestospongia genus, has garnered significant attention within the scientific community as a potent modulator of intracellular calcium (Ca²⁺) signaling.[1] This technical guide provides a comprehensive analysis of its primary mechanism of action, focusing on its interaction with the inositol 1,4,5-trisphosphate receptor (IP₃R). We will dissect the molecular interactions, the downstream cellular sequelae—including profound effects on mitochondrial bioenergetics and autophagy—and provide detailed protocols for key validation experiments. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of dmXeB as a critical tool for investigating Ca²⁺-dependent cellular processes.

The Core Molecular Target: The Inositol 1,4,5-Trisphosphate Receptor (IP₃R)

The primary and most well-characterized mechanism of action of (+)-Demethylxestospongin B and its close analogs, like Xestospongin B, is the potent inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R).[1][2][3] The IP₃R is a ligand-gated Ca²⁺ channel located predominantly on the membrane of the endoplasmic reticulum (ER), which is the principal intracellular Ca²⁺ storage organelle.[4][5] Upon binding its endogenous ligand, IP₃, the receptor undergoes a conformational change, opening the channel pore and permitting the rapid efflux of Ca²⁺ from the ER lumen into the cytosol. This process is fundamental to a vast number of cellular functions.[4][5]

Nature of Inhibition: A Competitive Antagonist

While some compounds in the broader xestospongin family have been suggested to have complex allosteric or non-competitive actions, compelling evidence demonstrates that Xestospongin B, the methylated parent compound of dmXeB, acts as a competitive inhibitor at the IP₃R.[2][5][6][7] This classification is based on radioligand binding assays where Xestospongin B was shown to displace [³H]IP₃ from its binding sites on membranes rich in IP₃ receptors, such as those prepared from rat cerebellum and skeletal myotube homogenates.[7][8] This indicates that the molecule directly competes with the endogenous IP₃ ligand for the receptor's binding domain.[5] Functionally, this competitive antagonism blocks IP₃-induced Ca²⁺ release, effectively silencing this critical signaling pathway.[7][9]

The following diagram illustrates the canonical Gq-coupled signaling pathway leading to IP₃R activation and the specific point of inhibition by dmXeB.

Caption: The IP₃ signaling pathway and the competitive inhibition of the IP₃R by (+)-Demethylxestospongin B.

Downstream Cellular Consequences of IP₃R Inhibition

The blockade of IP₃R-mediated Ca²⁺ release by dmXeB initiates a cascade of significant cellular events, primarily revolving around the disruption of metabolic homeostasis.

Disruption of ER-Mitochondria Ca²⁺ Communication and Bioenergetics

A fundamental role of the IP₃R is to maintain a constitutive, low-level transfer of Ca²⁺ from the ER to the mitochondria.[1][9] This Ca²⁺ flux is essential for stimulating key enzymes within the mitochondrial tricarboxylic acid (TCA) cycle, thereby promoting optimal mitochondrial respiration and ATP production.[9]

By inhibiting the IP₃R, dmXeB curtails this vital Ca²⁺ transfer. The consequence is a measurable decrease in mitochondrial oxygen consumption rates (OCR), leading to a state of bioenergetic crisis.[1][9][10] This interruption of metabolic function has been shown to selectively induce substantial cell death in cancer cells, which are often highly dependent on mitochondrial respiration, while leaving normal cells largely unaffected.[9][10]

Induction of Autophagy and Impairment of Lysosomal Function

The bioenergetic stress caused by dmXeB, characterized by falling ATP levels, triggers the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][9] AMPK activation, in turn, initiates autophagy, a cellular recycling process, as a survival mechanism.[1]

However, recent studies reveal a more complex role for dmXeB. Prolonged inhibition of the IP₃R with dmXeB has been shown to impair autophagic flux.[3][11] This impairment is attributed to a failure in lysosomal acidification, which is critical for the final degradation step in the autophagy pathway.[3][11] This lysosomal dysfunction also disrupts the recycling of key proteins like β1-integrin, which ultimately reduces the migration, invasion, and metastatic potential of cancer cells.[3][11]

Quantitative Pharmacological Data

The following data for the closely related Xestospongin B highlight its potency as a competitive IP₃R inhibitor. These values serve as a strong proxy for the activity of dmXeB.

| Parameter | Value | Cell/Tissue System | Reference |

| EC₅₀ for [³H]IP₃ Displacement | 44.6 ± 1.1 µM | Rat Cerebellar Membranes | [7][8] |

| EC₅₀ for [³H]IP₃ Displacement | 27.4 ± 1.1 µM | Rat Skeletal Myotube Homogenates | [7][8] |

| EC₅₀ for Inhibition of IP₃-induced Ca²⁺ Oscillations | 18.9 ± 1.35 µM | Isolated Nuclei from Rat Skeletal Myotubes | [7][8] |

Key Experimental Protocols for Mechanistic Validation

To rigorously validate the mechanism of action of dmXeB, a combination of binding and functional assays is essential. The following protocols provide a self-validating system to confirm its activity from the molecular to the cellular level.

Protocol: [³H]IP₃ Competitive Binding Assay

This assay provides direct evidence of competitive binding at the IP₃R. Its causality is rooted in the principle of radioligand displacement: if dmXeB binds to the same site as IP₃, it will displace the radiolabeled IP₃ in a concentration-dependent manner.

Methodology:

-

Membrane Preparation: Homogenize a tissue rich in IP₃Rs (e.g., rat cerebellum) in an ice-cold buffer. Perform differential centrifugation to isolate the microsomal membrane fraction containing the ER. Resuspend the final pellet in a binding buffer.

-

Incubation: In a series of microcentrifuge tubes, combine the prepared membranes with a fixed, low concentration of radiolabeled [³H]IP₃. Add varying concentrations of unlabeled dmXeB (from nanomolar to high micromolar). Include controls for total binding (no dmXeB) and non-specific binding (excess cold IP₃).

-

Separation: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Wash the filters quickly with ice-cold buffer to remove unbound radioactivity. Place the filters into scintillation vials with a scintillation cocktail and measure the retained radioactivity using a liquid scintillation counter.[2]

-

Data Analysis: Plot the percentage of specifically bound [³H]IP₃ against the log concentration of dmXeB. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.[2]

Caption: Experimental workflow for the [³H]IP₃ competitive binding assay.

Protocol: Intracellular Calcium Imaging

This functional assay validates the inhibitory effect of dmXeB in live, intact cells. The causality is direct: if dmXeB blocks the IP₃R, then an agonist that normally triggers IP₃ production will fail to elicit a cytosolic Ca²⁺ increase.

Methodology:

-

Cell Preparation: Culture adherent cells on glass-bottom imaging dishes to an appropriate confluency.

-

Dye Loading: Load the cells with a fluorescent Ca²⁺ indicator dye (e.g., 2-5 µM Fluo-4 AM) in a physiological buffer for 30-60 minutes at room temperature or 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Inhibitor Pre-incubation: Wash the cells to remove excess dye. Pre-incubate one set of dishes with a working concentration of dmXeB (e.g., 5-10 µM) for a specified time (e.g., 30 minutes). Incubate a control set with vehicle only.

-

Microscopy and Baseline: Place the dish on the stage of a fluorescence microscope. Acquire a stable baseline fluorescence measurement for 1-2 minutes.

-

Agonist Stimulation: Add an agonist known to activate the IP₃ pathway (e.g., ATP, bradykinin) to the dish while continuously recording fluorescence intensity.[2]

-

Data Analysis: In control cells, the agonist should induce a sharp, transient increase in fluorescence, corresponding to a rise in cytosolic Ca²⁺. In dmXeB-treated cells, this Ca²⁺ transient should be significantly blunted or completely abolished.[2] Quantify the peak fluorescence change (ΔF/F₀) for both conditions.

Conclusion

(+)-Demethylxestospongin B is a highly specific and potent cell-permeable inhibitor of the inositol 1,4,5-trisphosphate receptor. Its primary mechanism of action is the competitive antagonism of IP₃ binding, which blocks the release of Ca²⁺ from endoplasmic reticulum stores. This singular action has profound and cascading effects on cellular physiology, most notably the disruption of ER-to-mitochondria Ca²⁺ signaling, which compromises mitochondrial bioenergetics and can selectively trigger cancer cell death. Furthermore, its ability to impair lysosomal function reveals a novel role in modulating autophagy and cell motility. The well-defined mechanism and potent activity of dmXeB establish it as an indispensable tool for researchers dissecting the intricate roles of IP₃R-mediated Ca²⁺ signaling in health and disease, and as a promising scaffold for the development of novel therapeutics targeting cancer metabolism and metastasis.

References

-

Podunavac, M., Mailyan, A. K., Jackson, J. J., Lovy, A., Farias, P., Huerta, H., Molgó, J., Cardenas, C., & Zakarian, A. (2021). Scalable total synthesis, IP3R inhibitory activity of desmethylxestospongin B, and effect on mitochondrial function and cancer cell survival. Angewandte Chemie (International ed. in English). Available at: [Link]

-

Jaimovich, E., Mattei, C., Liberona, J. L., Cardenas, C., Estrada, M., Barbier, J., Debitus, C., Laurent, D., & Molgó, J. (2005). Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells. FEBS Letters. Available at: [Link]

-

Astuya, R., et al. (2024). The IP3R inhibitor desmethylxestospongin B reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling. bioRxiv. Available at: [Link]

-

Jaimovich, E., Mattei, C., Liberona, J. L., Cardenas, C., Estrada, M., Barbier, J., Debitus, C., Laurent, D., & Molgó, J. (2005). Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells. PubMed. Available at: [Link]

-

Podunavac, M., Mailyan, A. K., Jackson, J. J., Lovy, A., Farias, P., Huerta, H., Molgó, J., Cardenas, C., & Zakarian, A. (2021). Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer. eScholarship, University of California. Available at: [Link]

-

Astuya, R., et al. (2024). The IP3R inhibitor desmethylxestospongin B reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling. PubMed. Available at: [Link]

-

Rojas-Gómez, A., et al. (2021). Inhibition of InsP3R with Xestospongin B Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells. PubMed. Available at: [Link]

-

Jaimovich, E., Mattei, C., Liberona, J. L., Cardenas, C., Estrada, M., Barbier, J., Debitus, C., Laurent, D., & Molgó, J. (2005). Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The IP3R inhibitor desmethylxestospongin B reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 7. Xestospongin B, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. Inhibition of InsP3R with Xestospongin B Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The IP3R inhibitor desmethylxestospongin B reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Intracellular Calcium Dynamics: A Technical Guide to (+)-Demethylxestospongin B as an IP3 Receptor Inhibitor

Executive Summary

Inositol 1,4,5-trisphosphate receptors (IP3Rs) are ubiquitous intracellular calcium (Ca²⁺) release channels located on the endoplasmic reticulum (ER). They serve as the critical nexus between extracellular stimuli and intracellular Ca²⁺ signaling, governing processes ranging from mitochondrial bioenergetics to gene expression[1]. While competitive antagonists exist, the discovery of macrocyclic bis-1-oxaquinolizidine alkaloids from marine sponges has provided a unique class of membrane-permeable, non-competitive IP3R inhibitors[2]. This whitepaper provides an in-depth technical analysis of (+)-Demethylxestospongin B (dmXeB) , detailing its chemical profile, allosteric mechanism of action, downstream metabolic consequences, and the self-validating experimental workflows required for its rigorous application in preclinical research.

Chemical Profile & Structural Biology

(+)-Demethylxestospongin B belongs to a highly specialized family of quinolizidine-type alkaloids[3]. Extracted primarily from marine sponges of the Xestospongia species (e.g., Xestospongia exigua and Xestospongia muta), these compounds are characterized by a complex macrocyclic bis-1-oxaquinolizidine core[1].

Structurally, dmXeB shares its backbone with other well-known vasoactive xestospongins (such as Xestospongin A, C, and D) and araguspongines. However, specific stereochemical configurations and the absence of certain methyl groups dictate its unique binding kinetics and membrane permeability. Because of its lipophilic macrocyclic structure, dmXeB readily crosses the plasma membrane, making it an invaluable pharmacological tool for intact-cell assays without the need for microinjection or permeabilization.

Mechanism of Action: Allosteric IP3R Blockade

The pharmacological hallmark of dmXeB is its ability to block IP3-mediated Ca²⁺ release without interacting with the IP3-binding core of the receptor[2].

Most endogenous and synthetic IP3R antagonists act competitively, meaning their efficacy is highly dependent on local IP3 concentrations, which can spike dramatically during G-protein coupled receptor (GPCR) activation[1]. In contrast, dmXeB acts via an allosteric or pore-blocking mechanism independent of the IP3 effector site. This non-competitive inhibition ensures a sustained blockade of Ca²⁺ efflux from the ER, even in the presence of potent IP3-generating agonists like bradykinin or carbamylcholine.

Mechanism of IP3R inhibition by (+)-Demethylxestospongin B via allosteric blockade.

Quantitative Pharmacodynamics

While Xestospongin C (XeC) is often considered the most potent derivative in this class, dmXeB provides a distinct pharmacokinetic profile. In isolated rabbit cerebellum microsomes, XeC exhibits a half-maximal inhibitory concentration (IC₅₀) of 358 nM[1]. In contrast, dmXeB displays a lower potency, with an IC₅₀ of approximately 5865 nM (>16-fold decrease relative to XeC)[1].

This lower potency is paradoxically advantageous in specific experimental paradigms where titratable, partial blockade of ER-mitochondrial coupling is desired without inducing immediate, catastrophic ER stress.

Table 1: Comparative IP3R Inhibitory Potency of Xestospongin Derivatives

| Compound | Source | Target | IC₅₀ (nM) | Relative Potency (vs XeC) |

| Xestospongin C | Xestospongia sp. | IP3R | 358 | 1.0x (Reference) |

| Xestospongin A | Xestospongia sp. | IP3R | ~2500 | ~7.0x decrease |

| 7S-Hydroxyxestospongin A | Xestospongia sp. | IP3R | 3580 - 5370 | 10 - 15x decrease |

| (+)-Demethylxestospongin B | Xestospongia sp. | IP3R | 5865 | ~16.4x decrease |

(Data synthesized from Gafni et al., 1997 and related pharmacological reviews[1])

Downstream Cellular Consequences: Bioenergetics and Autophagy

The ER and mitochondria are physically and functionally tethered at Mitochondria-Associated Membranes (MAMs). Constitutive, low-level Ca²⁺ transfer from the ER to the mitochondria via IP3Rs is essential for maintaining optimal mitochondrial bioenergetics[2].

When dmXeB is applied to cancer cell lines (such as breast cancer models), it robustly inhibits this constitutive Ca²⁺ transfer[2]. The causality of the resulting metabolic crisis unfolds as follows:

-

Enzymatic Suppression: Reduced mitochondrial Ca²⁺ inhibits the activity of α-ketoglutarate dehydrogenase (αKGDH), a critical TCA cycle enzyme[2].

-

Redox Imbalance: This inhibition increases the abundance of α-ketoglutarate and sharply elevates the NAD⁺/NADH ratio[2].

-

Energy Crisis & Autophagy: The resulting drop in oxidative phosphorylation (OXPHOS) and ATP production acts as an energy stressor, leading to the activation of AMP-activated protein kinase (AMPK) and the subsequent induction of SIRT1-dependent autophagy[2].

Metabolic crisis and autophagy induction following IP3R blockade by dmXeB.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of dmXeB must rely on self-validating assay designs. The following protocol details a ratiometric intact-cell calcium imaging workflow designed to eliminate common optical artifacts.

Protocol: Intact-Cell Ratiometric Calcium Imaging

Rationale: Using a ratiometric dye (Fura-2 AM) is non-negotiable for accurate single-cell analysis. Unlike single-wavelength dyes (e.g., Fluo-4), Fura-2's 340/380 nm excitation ratio cancels out variables such as uneven dye loading, photobleaching, and variations in cell thickness.

Step-by-Step Methodology:

-

Cell Preparation: Seed target cells (e.g., primary astrocytes or MCF-7 cells) on 35mm glass-bottom confocal dishes. Causality: Glass is mandatory for UV transmission during 340 nm excitation[2].

-

Dye Loading: Incubate cells with 2–5 µM Fura-2 AM supplemented with 0.02% Pluronic F-127 in a physiological salt solution for 45 minutes at 37°C. Causality: Pluronic F-127 acts as a non-ionic surfactant, dispersing the highly lipophilic AM ester in aqueous media to ensure uniform cellular uptake.

-

De-esterification: Wash cells three times with dye-free buffer and incubate for an additional 20 minutes. Causality: This allows intracellular esterases time to cleave the acetoxymethyl (AM) groups, trapping the active, Ca²⁺-sensitive Fura-2 within the cytosol.

-

Baseline Acquisition: Record the 340/380 nm fluorescence ratio for 3 minutes to establish a stable resting intracellular Ca²⁺ ([Ca²⁺]ᵢ) baseline.

-

Inhibitor Incubation: Perfuse the chamber with 10 µM dmXeB for 15 minutes. Causality: Given dmXeB's IC₅₀ of ~5.8 µM[1], a 10 µM concentration ensures near-complete receptor occupancy without off-target toxicity.

-

Agonist Stimulation: Introduce an IP3-generating agonist (e.g., 1 µM Bradykinin). In a successful blockade, the expected cytosolic Ca²⁺ spike will be severely blunted or absent[2].

-

System Validation (Critical Control): Post-assay, perfuse the cells with 1 µM Thapsigargin (a SERCA pump inhibitor) in Ca²⁺-free media. Causality: This step proves that the ER still contains Ca²⁺ and that dmXeB did not simply leak or deplete the ER stores, thereby validating that the lack of response in Step 6 was due to true IP3R channel blockade[2].

Self-validating ratiometric Ca2+ imaging workflow for evaluating dmXeB efficacy.

References

- Podunavac et al. (2021).Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival. ResearchGate.

- Bultynck et al. (2020).The discovery and development of IP3 receptor modulators: An update. National Institutes of Health (NIH) / PMC.

- García et al. (2023).Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega.

- Althagbi et al. (2020).Chemical structure of antagonist compounds reported against IP3R. ResearchGate.

Sources

Methodological & Application

Application Note: Interrogating Mitochondrial Metabolism via IP3R Inhibition Using (+)-Demethylxestospongin B

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently observe researchers misinterpreting metabolic data because they fail to isolate the upstream drivers of bioenergetic shifts. When studying the intersection of calcium signaling and cellular metabolism, (+)-Demethylxestospongin B ((+)-dmXeB) serves as a precision tool.

(+)-dmXeB is a macrocyclic bis-1-oxaquinolizidine marine alkaloid that functions as a highly potent, membrane-permeable antagonist of the1[1]. Unlike broad-spectrum intracellular calcium chelators (e.g., BAPTA-AM) that indiscriminately sponge cytosolic calcium, dmXeB selectively disrupts calcium (Ca2+) efflux from the endoplasmic reticulum (ER) without interacting with the IP3-binding site itself, exhibiting high selectivity over ryanodine receptors[1].

The Metabolic Connection: Constitutive Ca2+ transfer from the ER to mitochondria at mitochondria-ER contact sites (MERCS) is essential for sustaining oxidative phosphorylation (OXPHOS)[2]. Mitochondrial Ca2+ uptake via the Voltage-Dependent Anion Channel 1 (VDAC1) activates key TCA cycle dehydrogenases. By inhibiting IP3R, dmXeB starves the mitochondria of this critical Ca2+ influx. This targeted blockade reduces mitochondrial respiration, elevates the AMP/ATP ratio, triggers AMPK activation, and ultimately induces autophagy—a pathway highly relevant for selective tumor cell apoptosis[2][3].

Figure 1: Mechanism of dmXeB inhibiting IP3R-mediated ER-to-mitochondria calcium flux.

Physicochemical Properties & Formulation

Recent advances in the 4 have made this complex molecule highly accessible for in vitro and in vivo studies[4]. Proper formulation is critical to ensure reproducible target engagement.

Table 1: Physicochemical Profile of (+)-dmXeB

| Property | Value |

| Compound Name | (+)-Desmethylxestospongin B ((+)-dmXeB) |

| CAS Number | 144789-03-7[3] |

| Molecular Formula | C28H50N2O3[3] |

| Molecular Weight | 462.71 g/mol [3] |

| Primary Target | Inositol 1,4,5-trisphosphate receptor (IP3R)[3] |

| Solubility & Storage | Soluble in DMSO. Store stock solutions at -20°C in dark aliquots. |

Experimental Protocols: A Self-Validating Workflow

Any metabolic inhibitor must be validated for target engagement before interpreting downstream bioenergetic shifts. The following protocols establish a self-validating system to ensure your metabolic data is a direct consequence of IP3R inhibition.

Figure 2: Self-validating experimental workflow for dmXeB metabolic profiling.

Protocol A: Target Engagement Validation (MERCS Ca2+ Flux Assay)

Causality & Logic: Before running metabolic assays, we must prove dmXeB is actively blocking IP3R in your specific cell model. We utilize the fluorescent dye Rhod-2 AM because it preferentially compartmentalizes into the mitochondria, allowing us to isolate ER-to-mitochondria flux from global cytosolic Ca2+ fluctuations.

Self-Validating Design: We sequentially inject Bradykinin (to stimulate IP3 production) followed by Ionomycin (a calcium ionophore). If Bradykinin fails to elicit a Ca2+ peak in dmXeB-treated cells, but Ionomycin succeeds, we confirm the ER store is full and the absence of flux is strictly due to IP3R antagonism by dmXeB[1].

Step-by-Step Methodology:

-

Seed target cells (e.g., breast cancer cell lines) in a glass-bottom 96-well imaging plate.

-

Load cells with 2 µM Rhod-2 AM for 30 minutes at 37°C. Wash 3x with HBSS and incubate for an additional 30 minutes to allow complete dye de-esterification.

-

Pre-treat cells with 1–5 µM dmXeB or vehicle (DMSO <0.1%) for 1 hour[2].

-

Transfer to a live-cell confocal microscope or kinetic plate reader. Image baseline fluorescence for 1 minute.

-

Agonist Injection: Inject 1 µM Bradykinin (IP3R agonist) and record fluorescence continuously for 3 minutes[1].

-

Validation Injection: Inject 1 µM Ionomycin (Positive control for total ER Ca2+ content) and record for 2 minutes to verify ER store integrity.

Protocol B: Mitochondrial Metabolic Profiling (Seahorse XF Assay)

Causality & Logic: Having confirmed IP3R blockade, we now measure the functional consequence on OXPHOS. The Seahorse Cell Mito Stress Test is utilized because it isolates ATP-linked respiration from proton leak, precisely quantifying the bioenergetic deficit caused by Ca2+ starvation[2].

Step-by-Step Methodology:

-

Seed cells in a Seahorse XF96 microplate and allow adherence overnight.

-

Pre-treat cells with dmXeB (e.g., 5 µM) for 4–6 hours. (Note: Metabolic reprogramming and AMPK activation take longer to manifest than immediate Ca2+ flux).

-

Wash and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator for 1 hour at 37°C.

-

Run the Mito Stress Test with sequential port injections:

-

Port A: Oligomycin (1 µM) – Blocks ATP synthase to reveal ATP-linked respiration.

-

Port B: FCCP (1 µM) – Uncouples mitochondria to reveal maximal respiratory capacity.

-

Port C: Rotenone/Antimycin A (0.5 µM) – Shuts down the electron transport chain (ETC) to measure non-mitochondrial oxygen consumption.

-

Data Interpretation & Quantitative Outcomes

When dmXeB is applied correctly, researchers should observe a distinct uncoupling of ER-mitochondrial communication leading to a metabolic crisis. The table below summarizes the expected quantitative shifts.

Table 2: Expected Quantitative Metabolic Shifts Post-dmXeB Treatment

| Assay Metric | Expected Shift with dmXeB (1-5 µM) | Mechanistic Causality |

| Mitochondrial Ca2+ Peak (Rhod-2) | > 80% Reduction | Direct IP3R blockade prevents ER Ca2+ efflux at MERCS[1]. |

| Basal Oxygen Consumption Rate (OCR) | 30 - 50% Reduction | Deactivation of Ca2+-dependent TCA cycle dehydrogenases[2]. |

| ATP-Linked Respiration | Significant Decrease | Reduced electron transport chain (ETC) substrate availability[2]. |

| Extracellular Acidification Rate (ECAR) | Mild to Moderate Increase | Compensatory shift toward glycolysis due to OXPHOS deficit. |

| AMPK Phosphorylation (p-AMPK) | > 2-Fold Increase | Elevated AMP/ATP ratio triggers cellular energy stress response[2]. |

References

- Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylxestospongin B, and Effect on Mitochondrial Function and Cancer Cell Survival Angewandte Chemie International Edition / ResearchG

- Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosph

- (+)-Desmethylxestospongin B | Apoptosis | 144789-03-7 InvivoChem

- Scalable Total Synthesis of (+)

Sources

Application Notes and Protocols for Calcium Imaging with (+)-Demethylxestospongin B

Introduction: Unraveling Intracellular Calcium Signaling with a Potent IP3 Receptor Antagonist

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from gene expression and proliferation to synaptic transmission and apoptosis[1][2]. The precise spatial and temporal control of cytosolic Ca²⁺ concentrations is paramount for cellular homeostasis. A primary mechanism for elevating intracellular Ca²⁺ is its release from the endoplasmic reticulum (ER), the cell's main internal Ca²⁺ reservoir[3][4]. This release is predominantly mediated by the inositol 1,4,5-trisphosphate receptor (IP₃R), a tetrameric channel that opens upon binding to its ligand, inositol 1,4,5-trisphosphate (IP₃)[2][5][6].

The IP₃ signaling cascade is initiated by the activation of various cell surface receptors, which in turn stimulate phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and diacylglycerol (DAG)[3]. IP₃ then diffuses through the cytoplasm and binds to the IP₃R, triggering the release of stored Ca²⁺ into the cytosol[6][7]. This intricate signaling pathway makes the IP₃R a critical node for cellular communication and a key target for pharmacological modulation in research and drug development.

(+)-Demethylxestospongin B (dmXeB) is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia sp.[1][7]. It belongs to the xestospongin family of compounds, which are recognized as potent, membrane-permeable inhibitors of the IP₃R[8]. Specifically, dmXeB functions as a selective antagonist of the IP₃R, effectively blocking the release of Ca²⁺ from the ER[1][9][10]. While some xestospongins like Xestospongin C are reported to block the IP₃R without interacting with the IP₃-binding site, others like Xestospongin B have been shown to be competitive inhibitors[7][8]. dmXeB's ability to modulate Ca²⁺ signaling has made it a valuable tool for investigating the downstream effects of IP₃R inhibition, including impacts on mitochondrial metabolism, autophagy, and cancer cell viability[1][9][10].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (+)-Demethylxestospongin B in calcium imaging experiments. We will delve into the underlying principles, provide detailed, step-by-step protocols, and offer insights into experimental design and data interpretation.

Mechanism of Action and Cellular Effects

(+)-Demethylxestospongin B exerts its effects by directly targeting the IP₃ receptor on the endoplasmic reticulum. This inhibition prevents the release of stored calcium, thereby attenuating the intracellular calcium signals that are triggered by agonists that act via the PLC-IP₃ pathway.

The IP₃ Signaling Pathway and the Role of (+)-Demethylxestospongin B

The following diagram illustrates the canonical IP₃ signaling pathway and the point of intervention for (+)-Demethylxestospongin B.

Caption: The IP₃ signaling cascade and inhibition by (+)-Demethylxestospongin B.

Physicochemical Properties and Stock Solution Preparation

A clear understanding of the physical and chemical properties of (+)-Demethylxestospongin B is crucial for its effective use in experiments.

| Property | Value | Source |

| Molecular Formula | C₂₈H₅₀N₂O₃ | [11] |

| Molecular Weight | 462.71 g/mol | [11] |

| Appearance | Solid | [11] |

| Solubility | Soluble in DMSO | [11] |

| Storage | Store stock solutions at -20°C or -80°C | [11] |

Protocol for Preparing a 10 mM Stock Solution

-

Weighing: Accurately weigh out 1 mg of (+)-Demethylxestospongin B powder.

-

Dissolving: Add 216.1 µL of high-quality, anhydrous DMSO to the powder.

-

Mixing: Vortex thoroughly until the solid is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, as higher concentrations can have cytotoxic effects or influence cellular processes independently[12]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Design for Calcium Imaging

A well-designed experiment is critical for obtaining reliable and interpretable data. The following workflow provides a general overview of a typical calcium imaging experiment using (+)-Demethylxestospongin B.

Caption: General experimental workflow for calcium imaging with (+)-dmXeB.

Choice of Calcium Indicator

The selection of a fluorescent calcium indicator is a critical step in experimental design. Both chemical dyes and genetically encoded calcium indicators (GECIs) can be used[13][14]. For acute experiments with cell populations, chemical indicators are often preferred for their high signal-to-noise ratio and straightforward loading protocols.

| Indicator | Type | Excitation/Emission (nm) | Key Features |

| Fura-2 | Ratiometric Chemical Dye | Ex: 340/380, Em: 510 | Allows for accurate quantification of Ca²⁺ concentrations, correcting for variations in dye loading and cell thickness[15][16][17]. |

| Fluo-4 | Single-Wavelength Chemical Dye | Ex: 494, Em: 506 | Exhibits a large fluorescence increase upon Ca²⁺ binding, providing a strong signal. Well-suited for detecting transient Ca²⁺ changes[15][18]. |

Detailed Protocols

The following protocols provide step-by-step instructions for a typical calcium imaging experiment. These should be adapted based on the specific cell type and experimental setup.

Protocol 1: Cell Preparation and Calcium Dye Loading (using Fluo-4 AM)

-

Cell Plating: Plate cells (e.g., HeLa, CHO, or a cell line relevant to your research) onto glass-bottom dishes or 96-well imaging plates. Allow cells to adhere and grow to 70-90% confluency.

-

Prepare Loading Buffer: Prepare a loading buffer consisting of your normal cell culture medium (or a physiological salt solution like HBSS) containing 2-5 µM Fluo-4 AM and Pluronic F-127 (typically at 0.02%) to aid in dye solubilization.

-

Dye Loading: Aspirate the culture medium from the cells and wash once with warm HBSS. Add the Fluo-4 AM loading buffer to the cells.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

-

Washing: After incubation, gently wash the cells two to three times with warm HBSS to remove excess extracellular dye.

-

De-esterification: Add fresh, warm HBSS (containing 1 mM CaCl₂) and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.

Protocol 2: Inhibition with (+)-Demethylxestospongin B and Data Acquisition

-

Prepare Solutions: Prepare working solutions of (+)-Demethylxestospongin B in HBSS from your 10 mM DMSO stock. A typical concentration range to test is 1-10 µM. Also, prepare a vehicle control solution (HBSS with the equivalent concentration of DMSO) and an agonist solution (e.g., 100 µM ATP or 1 µM Bradykinin) in HBSS.

-

Pre-incubation: Replace the HBSS on your dye-loaded cells with the (+)-dmXeB working solution or the vehicle control solution. Incubate for 15-30 minutes at room temperature.

-

Microscope Setup: Place the dish or plate on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Baseline Recording: Begin image acquisition, capturing baseline fluorescence for 1-2 minutes to establish a stable signal. For Fluo-4, use an excitation wavelength of ~488 nm and collect emission at ~515 nm.

-

Agonist Addition: While continuing to record, add the agonist solution to the cells.

-

Post-Stimulation Recording: Continue to record the fluorescence signal for another 5-10 minutes to capture the full calcium response.

-

Data Analysis:

-

Define regions of interest (ROIs) around individual cells.

-

Measure the mean fluorescence intensity within each ROI for every time point.

-

Normalize the fluorescence data as a ratio of the baseline fluorescence (F/F₀).

-

Compare the peak amplitude and kinetics of the calcium response in dmXeB-treated cells versus vehicle-treated cells.

-

Expected Results and Interpretation

In a successful experiment, cells treated with the vehicle control should exhibit a rapid and transient increase in intracellular Ca²⁺ upon agonist stimulation. In contrast, cells pre-treated with an effective concentration of (+)-Demethylxestospongin B should show a significantly attenuated or completely blocked calcium response. This is because dmXeB prevents the IP₃ generated by agonist stimulation from opening the IP₃R channels on the ER.

A dose-response curve can be generated by testing a range of (+)-dmXeB concentrations to determine the IC₅₀ for the inhibition of agonist-induced calcium release in your specific cell type.

Essential Controls and Validation

To ensure the trustworthiness of your results, the following controls are essential:

-

Vehicle Control: As mentioned, this control (cells treated with the same final concentration of DMSO as the highest dose of dmXeB) is crucial to rule out any effects of the solvent.

-

Positive Control: Cells stimulated with the agonist in the absence of dmXeB to demonstrate a robust IP₃-mediated calcium signal.

-

Negative Control (Optional): Cells that are not stimulated with an agonist to show that neither the vehicle nor dmXeB induces calcium release on their own.

-

Cell Viability Assay: It is good practice to confirm that the concentrations of dmXeB used are not causing significant cell death during the experimental timeframe, for example, by using a live/dead cell stain.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No Ca²⁺ response in positive control | - Inactive agonist- Poor dye loading- Cells not expressing the receptor for the agonist | - Prepare fresh agonist solution- Optimize dye loading concentration and time- Use a different agonist or cell line |

| High background fluorescence | - Incomplete removal of extracellular dye- Cell autofluorescence | - Increase the number of washes after dye loading- Use a background subtraction algorithm during analysis |